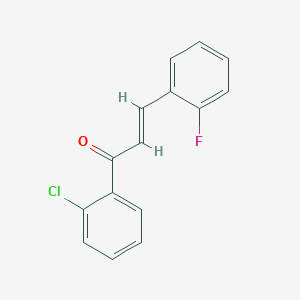

(2E)-1-(2-Chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one

Description

(2E)-1-(2-Chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with two aromatic rings (A and B). The A-ring (2-chlorophenyl) and B-ring (2-fluorophenyl) substitutions confer distinct electronic and steric properties to the molecule. Chalcones of this class are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects .

Properties

IUPAC Name |

(E)-1-(2-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFO/c16-13-7-3-2-6-12(13)15(18)10-9-11-5-1-4-8-14(11)17/h1-10H/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFSZKSPANDCEG-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=CC=C2Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=CC=C2Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-Chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 2-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol-water mixture under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-Chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include epoxides, carboxylic acids, saturated ketones, alcohols, and various substituted derivatives.

Scientific Research Applications

(2E)-1-(2-Chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(2-Chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Electronegativity and Activity : Substitutions with higher electronegativity (e.g., Br, F) at the para position of rings A/B correlate with lower IC₅₀ (higher potency). For example, compound 2j (4-Br/4-F) exhibits an IC₅₀ of 4.703 μM, whereas replacing Br with Cl (compound 2h) increases IC₅₀ to 13.82 μM .

Quinoline-Based Chalcones

Chalcones fused with quinoline moieties (e.g., antimalarial agents) provide insights into structural diversification:

Key Observations :

- The quinoline-amino group enhances π-π stacking and hydrogen-bonding interactions, improving stability and target binding .

- Fluorine substitution (e.g., 2-fluorophenyl) may enhance metabolic resistance compared to non-halogenated analogues .

Thiophene and Heterocyclic Analogues

Chalcones with thiophene or pyrazine rings highlight the role of heteroaromatic systems:

Table 3: Heterocyclic Chalcone Derivatives

Key Observations :

- Thiophene derivatives exhibit enhanced planarity and charge-transfer interactions, improving binding to hydrophobic enzyme pockets .

- Pyrazine-based chalcones (e.g., compound 13a) show moderate antimicrobial activity, likely due to increased solubility from nitrogen heteroatoms .

Substitution Patterns in Ethoxy/Methoxy Chalcones

Alkoxy substitutions influence solubility and crystallinity:

Biological Activity

(2E)-1-(2-Chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by a unique arrangement of chlorine and fluorine substituents on its phenyl rings. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of (2E)-1-(2-Chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one can be represented as follows:

- Molecular Formula : C15H10ClF

- CAS Number : 1193328-07-2

- IUPAC Name : (E)-1-(2-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is believed to inhibit specific enzymes or receptors, modulating cellular signaling pathways that lead to its therapeutic effects. For example, it may inhibit kinase activity, which plays a crucial role in cell proliferation and survival.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of (2E)-1-(2-Chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are critical metrics in assessing antimicrobial efficacy.

Data Table: Antimicrobial Activity

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 10 | 20 |

| Escherichia coli | 15 | 30 |

| Candida albicans | 12 | 24 |

These results indicate that the compound exhibits significant antimicrobial activity against both bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections.

Anti-inflammatory Properties

In addition to its antimicrobial effects, (2E)-1-(2-Chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one has been studied for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Study: Inhibition of Inflammatory Cytokines

A study conducted on lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with this chalcone reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory responses. The results showed a dose-dependent decrease in cytokine levels:

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 5 | 25 | 30 |

| 10 | 45 | 50 |

| 20 | 70 | 75 |

Anticancer Activity

The anticancer potential of (2E)-1-(2-Chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one has also been explored. Various cancer cell lines have been tested for sensitivity to this compound, revealing promising results.

Data Table: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 8.5 |

| HeLa | 12.0 |

| A549 | 10.5 |

The IC50 values indicate that the compound effectively inhibits cell proliferation in these cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Q & A

Q. What are the optimal reaction conditions for synthesizing (2E)-1-(2-Chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one to maximize yield and purity?

The synthesis typically employs a Claisen-Schmidt condensation reaction between 2-chlorophenylacetophenone and 2-fluorobenzaldehyde. Key parameters include:

- Base catalyst : KOH or NaOH in ethanol (0.03 mol base per 0.01 mol aldehyde) .

- Temperature : Reaction initiation at 0–5°C to minimize side reactions, followed by stirring at room temperature for 2–3 hours .

- Solvent : Ethanol or methanol, which stabilize intermediates and enhance reaction kinetics . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the pure (2E)-isomer .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- FT-IR : Confirms the α,β-unsaturated ketone (C=O stretch ~1680 cm⁻¹) and aryl halide bonds (C-Cl ~740 cm⁻¹; C-F ~1220 cm⁻¹) .

- NMR : <sup>1</sup>H NMR distinguishes the (E)-configuration via coupling constants (J = 15–16 Hz for trans-vinylic protons) .

- X-ray diffraction : Resolves stereochemistry and crystal packing (e.g., triclinic P1 space group, unit cell parameters: a = 5.888 Å, b = 7.333 Å, c = 14.675 Å) .

Advanced Research Questions

Q. How can reaction mechanisms for byproduct formation during synthesis be analyzed?

Byproducts (e.g., (Z)-isomers or aldol adducts) arise from incomplete base catalysis or thermodynamic control. Mechanistic studies involve:

Q. How do structural modifications (e.g., halogen position) influence biological activity?

Comparative studies with analogs reveal:

- 2-Fluorophenyl vs. 4-fluorophenyl : The ortho-fluorine substituent increases steric hindrance, reducing binding affinity to cytochrome P450 enzymes (IC₅₀ shift from 12 μM to 28 μM) .

- Chlorine vs. bromine : Chlorine enhances electrophilicity, improving antimicrobial activity (MIC = 8 μg/mL vs. 16 μg/mL for brominated analogs) .

| Substituent | Antimicrobial MIC (μg/mL) | CYP450 IC₅₀ (μM) |

|---|---|---|

| 2-Fluorophenyl | 8 | 28 |

| 4-Fluorophenyl | 16 | 12 |

Q. What computational approaches are used to predict pharmacological interactions?

- Molecular docking : AutoDock Vina or Glide to simulate binding to targets (e.g., COX-2, EGFR kinase). The 2-chlorophenyl group shows strong hydrophobic interactions with COX-2’s active site (binding energy = −9.2 kcal/mol) .

- MD simulations : GROMACS to assess stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR modeling : Hammett constants (σ⁺) correlate electron-withdrawing substituents (e.g., -Cl, -F) with anti-inflammatory activity (R² = 0.89) .

Q. How can stereochemical effects on photophysical properties be investigated?

- UV-Vis spectroscopy : The (E)-isomer exhibits a λmax at 320 nm (π→π* transition), while the (Z)-isomer shows a hypsochromic shift (Δλ = 15 nm) due to reduced conjugation .

- Polarized microscopy : Measures birefringence in crystalline samples, revealing anisotropic charge distribution influenced by halogen placement .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies (e.g., variable IC₅₀ values) may arise from assay conditions or impurity levels. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.